An In-depth Technical Guide to 1-Cbz-diazepan-5-one: Synthesis, Characterization, and Application
An In-depth Technical Guide to 1-Cbz-diazepan-5-one: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cbz-diazepan-5-one, also known as benzyl 5-oxo-1,4-diazepane-1-carboxylate, is a crucial heterocyclic building block in modern organic and medicinal chemistry. Its rigid, seven-membered diazepanone core, combined with the versatile N-carboxybenzyl (Cbz) protecting group, makes it a valuable intermediate in the synthesis of complex nitrogen-containing scaffolds, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of 1-Cbz-diazepan-5-one, including its chemical properties, a detailed plausible synthesis protocol, in-depth analysis of its expected spectroscopic characteristics, and its applications as a synthetic intermediate.
Introduction: The Significance of the Diazepanone Scaffold
The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. This seven-membered ring system provides a three-dimensional architecture that can effectively present substituents for interaction with biological targets. The incorporation of a carbonyl group and two nitrogen atoms offers multiple points for functionalization and hydrogen bonding.
The strategic placement of a carboxybenzyl (Cbz) group at the N1 position serves two primary purposes. Firstly, it acts as a robust protecting group for the amine, preventing unwanted side reactions during subsequent synthetic transformations. Secondly, the Cbz group can influence the solubility and crystallinity of the molecule, often aiding in purification. The ability to selectively remove the Cbz group under mild hydrogenolysis conditions, which are orthogonal to many other protecting groups, further enhances the utility of 1-Cbz-diazepan-5-one as a versatile synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Cbz-diazepan-5-one is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18158-16-2 | |
| Molecular Formula | C₁₃H₁₆N₂O₃ | |
| Molecular Weight | 248.28 g/mol | |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | 110-112 °C | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | |
| Predicted Density | 1.204 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 468.7 ± 45.0 °C at 760 mmHg |
Synthesis of 1-Cbz-diazepan-5-one: A Plausible Experimental Protocol
While various methods for the synthesis of diazepanes exist, a highly plausible and efficient route to 1-Cbz-diazepan-5-one involves a Schmidt rearrangement of a suitably protected piperidinone precursor. This approach is analogous to the reported synthesis of similar 1-substituted-1,4-diazepan-5-ones.[1] The following protocol provides a detailed, step-by-step methodology for this transformation.
Overview of the Synthetic Strategy
The synthesis commences with the readily available 1-Cbz-4-piperidone. A Schmidt reaction, utilizing sodium azide in the presence of a strong acid, facilitates the ring expansion of the six-membered piperidinone to the seven-membered diazepanone.
Caption: Synthetic overview for 1-Cbz-diazepan-5-one.
Detailed Experimental Protocol
Materials:
-
1-Cbz-4-piperidone
-
Sulfuric acid (H₂SO₄, concentrated)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Ice
-
Ammonium hydroxide (NH₄OH, 15% aqueous solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Dichloromethane (for extraction)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL) and dichloromethane (80 mL). Cool the mixture to 0 °C using an ice bath.
-
Addition of Starting Material: To the cooled and stirred acid mixture, add 1-Cbz-4-piperidone (0.1 mol) portion-wise, ensuring the temperature is maintained at or below 5 °C.
-
Addition of Sodium Azide: Cautiously add sodium azide (0.5 mol) in small portions over a period of 3 hours. Extreme caution is advised during this step as hydrazoic acid, which is highly toxic and explosive, is generated in situ. The temperature should be strictly maintained at approximately 5 °C.
-
Reaction Monitoring: After the addition of sodium azide is complete, continue stirring the reaction mixture for an additional 1 hour at 5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 1 kg). This should be done slowly and with vigorous stirring in a large beaker to manage the exothermic reaction.
-
Basification: Alkalize the resulting aqueous solution to a pH of approximately 11 by the slow addition of a 15% ammonium hydroxide solution. The pH should be monitored using pH paper or a pH meter.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to yield pure 1-Cbz-diazepan-5-one.
Causality Behind Experimental Choices
-
Use of Concentrated Sulfuric Acid: The strong acid protonates the carbonyl group of the piperidinone, making it more susceptible to nucleophilic attack by hydrazoic acid.
-
Slow Addition of Sodium Azide at Low Temperature: This is a critical safety measure to control the exothermic reaction and to minimize the accumulation of potentially explosive hydrazoic acid.
-
Alkalization with Ammonium Hydroxide: This step neutralizes the excess acid and deprotonates the product, making it soluble in the organic solvent for efficient extraction.
-
Drying with Anhydrous Sodium Sulfate: This removes any residual water from the combined organic extracts before concentration, preventing potential hydrolysis of the product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 1-Cbz-diazepan-5-one is expected to show distinct signals for the protons of the diazepanone ring, the benzyl group, and the amide proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~4.50 | t | 2H | -N(Cbz)-CH₂- |
| ~3.80 | t | 2H | -CH₂-C=O |
| ~3.40 | m | 2H | -NH-CH₂- |
| ~2.70 | m | 2H | -CH₂-CH₂-NH- |
| ~7.00 | br s | 1H | Amide proton (-NH-) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | Carbonyl carbon (C=O) |
| ~156.0 | Carbamate carbonyl carbon (-O-C(=O)-N) |
| ~136.0 | Quaternary aromatic carbon (ipso-C of phenyl ring) |
| ~128.5 | Aromatic carbons (ortho- and para-C of phenyl ring) |
| ~128.0 | Aromatic carbon (meta-C of phenyl ring) |
| ~67.5 | Benzylic carbon (-CH₂-Ph) |
| ~49.0 | -N(Cbz)-CH₂- |
| ~47.0 | -CH₂-C=O |
| ~45.0 | -NH-CH₂- |
| ~38.0 | -CH₂-CH₂-NH- |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the carbonyl groups and the N-H bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1650 | Strong | C=O stretch (amide) |
| ~1250 | Strong | C-N stretch |
| ~700-750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (Predicted)
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 248 | [M]⁺ (Molecular ion) |
| 157 | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |
| 108 | [C₇H₈O]⁺ (Benzyl alcohol cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |
Applications in Synthesis
1-Cbz-diazepan-5-one is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The diazepanone core can be further functionalized, and the Cbz group can be removed to allow for subsequent reactions at the N1 position.
Deprotection of the Cbz Group
The removal of the Cbz group is a key transformation that unmasks the N1 amine for further elaboration. The most common and mild method for Cbz deprotection is catalytic hydrogenolysis.
Caption: Deprotection of 1-Cbz-diazepan-5-one.
Experimental Protocol for Cbz Deprotection:
-
Reaction Setup: Dissolve 1-Cbz-diazepan-5-one (1 mmol) in a suitable solvent such as methanol or ethanol (20 mL) in a flask.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon filled with hydrogen or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 1,4-diazepan-5-one.
Intermediate in Drug Synthesis
The diazepanone scaffold is a key component of various pharmaceuticals. For instance, a methylated derivative of 1-Cbz-diazepan-5-one is a known intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia. The synthesis of this intermediate highlights the industrial relevance of this class of compounds.
Safety and Handling
As with all chemical reagents, 1-Cbz-diazepan-5-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling the dust.
-
Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse thoroughly with water.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Cbz-diazepan-5-one is a strategically important molecule in synthetic chemistry. Its well-defined structure, coupled with the robust yet readily cleavable Cbz protecting group, provides chemists with a versatile platform for the construction of complex nitrogen-containing molecules. The synthetic protocols and characterization data presented in this guide, though based on sound chemical principles and analogies due to the limited availability of direct experimental reports, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. As the demand for novel therapeutics containing the diazepanone scaffold continues to grow, the importance of intermediates like 1-Cbz-diazepan-5-one is set to increase.
References
-
ChemBK. (n.d.). 1-Cbz-[2][3]diazepan-5-one. Retrieved from [Link]
-
Li, W., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o569. Available at: [Link]
